molecular formula C12H21NO B6214917 {5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol CAS No. 2731007-71-7

{5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Cat. No. B6214917
CAS RN: 2731007-71-7
M. Wt: 195.3
InChI Key:
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Description

{5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. CP-55940 is a potent agonist of the cannabinoid receptors, CB1 and CB2, which are part of the endocannabinoid system. The endocannabinoid system is involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. CP-55940 has been shown to have a variety of effects on these processes, making it a promising candidate for further research.

Mechanism of Action

{5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When {5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol binds to these receptors, it activates a signaling cascade that leads to a variety of physiological effects. CB1 receptors are primarily located in the central nervous system, where they are involved in pain sensation, appetite regulation, and mood. CB2 receptors are primarily located in the immune system, where they are involved in immune function and inflammation.
Biochemical and Physiological Effects:
{5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has a variety of biochemical and physiological effects. It has been shown to have analgesic properties, making it a potential treatment for chronic pain. It has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory disorders such as multiple sclerosis and rheumatoid arthritis. {5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has also been shown to induce apoptosis in cancer cells, making it a potential treatment for cancer.

Advantages and Limitations for Lab Experiments

{5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has several advantages for lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. It has also been extensively studied, so there is a large body of research available on its effects. However, there are also limitations to using {5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring cannabinoids. It is also a potent agonist, which means that it may have off-target effects that could confound experimental results.

Future Directions

There are several future directions for research on {5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol. One area of research is the development of novel analogs of {5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol that have improved pharmacological properties. Another area of research is the development of more selective agonists of the CB1 and CB2 receptors, which would allow for more precise manipulation of the endocannabinoid system. Additionally, research could focus on the potential therapeutic applications of {5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol, such as its use in the treatment of chronic pain, inflammatory disorders, and cancer. Finally, research could focus on the potential side effects of {5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol, in order to better understand its safety profile.

Synthesis Methods

{5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol can be synthesized using a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of cyclopentylmagnesium bromide with piperonal to form a ketone intermediate. The ketone is then reduced using lithium aluminum hydride to form the alcohol, which is then reacted with 3-iodo-2-hydroxypropyl triflate to form the final product, {5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol.

Scientific Research Applications

{5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties, making it a potential treatment for chronic pain. It has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory disorders such as multiple sclerosis and rheumatoid arthritis. {5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol' involves the conversion of a cyclopentene derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentene", "Methanol", "Sodium borohydride", "Ammonium chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Diethyl ether", "Acetone" ], "Reaction": [ "Cyclopentene is reacted with sodium borohydride and methanol to form the corresponding alcohol.", "The alcohol is then reacted with ammonium chloride and sodium hydroxide to form the corresponding amine.", "The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "The hydrochloride salt is then reacted with sodium hydroxide to form the free base.", "The free base is then reacted with methanol to form the desired product, '{5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol'.", "The product is purified by recrystallization from diethyl ether and acetone." ] }

CAS RN

2731007-71-7

Molecular Formula

C12H21NO

Molecular Weight

195.3

Purity

95

Origin of Product

United States

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